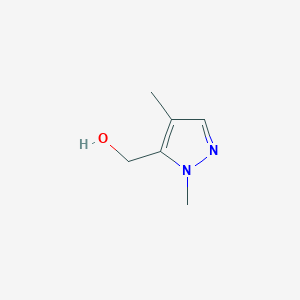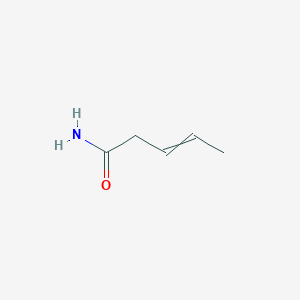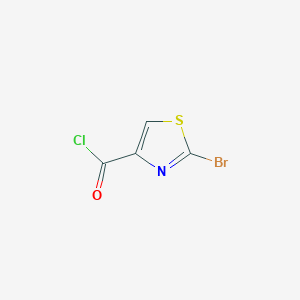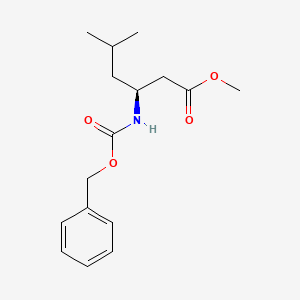
3-Iodo-2-methyl-benzoic acid ethyl ester
Overview
Description
3-Iodo-2-methyl-benzoic acid ethyl ester is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methyl-benzoic acid ethyl ester typically involves the iodination of 2-methyl-benzoic acid followed by esterification. One common method is:
Iodination: 2-Methyl-benzoic acid is treated with iodine and a suitable oxidizing agent, such as potassium iodate, in the presence of an acid catalyst to introduce the iodine atom at the third position.
Esterification: The resulting 3-Iodo-2-methyl-benzoic acid is then esterified with ethanol in the presence of a strong acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 3-methyl-benzoic acid ethyl ester using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate, leading to the formation of 3-Iodo-benzoic acid ethyl ester.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas under mild pressure.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Formation of 3-amino-2-methyl-benzoic acid ethyl ester or 3-thio-2-methyl-benzoic acid ethyl ester.
Reduction: Formation of 3-methyl-benzoic acid ethyl ester.
Oxidation: Formation of 3-Iodo-benzoic acid ethyl ester.
Scientific Research Applications
3-Iodo-2-methyl-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methyl-benzoic acid ethyl ester depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting enzyme activity. In medicinal chemistry, its iodine atom can enhance the compound’s ability to interact with biological targets, such as receptors or enzymes, through halogen bonding and other interactions.
Comparison with Similar Compounds
3-Iodo-benzoic acid ethyl ester: Lacks the methyl group at the second position.
2-Iodo-3-methyl-benzoic acid ethyl ester: Iodine atom is at the second position instead of the third.
3-Bromo-2-methyl-benzoic acid ethyl ester: Bromine atom replaces the iodine atom.
Uniqueness: 3-Iodo-2-methyl-benzoic acid ethyl ester is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of the iodine atom can enhance its utility in radiopharmaceutical applications, while the methyl group can affect its steric and electronic properties.
Properties
IUPAC Name |
ethyl 3-iodo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZMTHMYAQITSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














